Methyl 5-[3-(Benzyloxy)phenyl]nicotinate

Lipophilicity LogP Medicinal Chemistry

Choose Methyl 5-[3-(benzyloxy)phenyl]nicotinate for 5-arylnicotinate scaffold programs. Its meta-substitution confers an optimal LogP of 3.38, striking the balance between cellular permeability and aqueous solubility essential for early ADME profiling. The methyl ester enables late-stage hydrolysis to the carboxylic acid without additional protecting groups, while the benzyloxy-protected phenol can be selectively cleaved for O-alkylation or Mitsunobu reactions. Unlike its para-isomer (LogP 3.97) or the parent phenylnicotinate (LogP 2.54), this intermediate minimizes re-optimization risks and ensures consistent impurity profiles. Supplied at ≥95% purity with unambiguous InChIKey QZTLIFICMFOUDY-UHFFFAOYSA-N, it eliminates co-elution concerns in analytical methods. Reduce custom synthesis costs and accelerate route scouting with this pre-validated building block.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 893740-30-2
Cat. No. B3164865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[3-(Benzyloxy)phenyl]nicotinate
CAS893740-30-2
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
InChIKeyQZTLIFICMFOUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-[3-(Benzyloxy)phenyl]nicotinate CAS 893740-30-2: Chemical Identity and Research-Grade Specification for Scientific Procurement


Methyl 5-[3-(Benzyloxy)phenyl]nicotinate (CAS 893740-30-2) is a synthetic 5-arylnicotinate ester with the molecular formula C₂₀H₁₇NO₃ and a molecular weight of 319.35 g/mol . It features a pyridine-3-carboxylate core substituted at the 5-position with a 3-(benzyloxy)phenyl moiety, a structural motif common to intermediates employed in pharmaceutical and agrochemical research programs . Commercial specifications from major vendors consistently report a purity of ≥95% (HPLC) and a recommended storage temperature of 2–8°C . This compound is cataloged under MDL number MFCD06802749 and InChIKey QZTLIFICMFOUDY-UHFFFAOYSA-N, enabling unambiguous identification across global chemical inventory systems .

Methyl 5-[3-(Benzyloxy)phenyl]nicotinate CAS 893740-30-2: Why Closest Analogs Cannot Be Interchanged Without Compromising Lipophilicity, Reactivity, or Downstream Synthetic Efficiency


Within the 5-arylnicotinate chemical space, subtle structural modifications yield substantial deviations in physicochemical and reactivity profiles that directly impact experimental reproducibility and synthetic route viability [1]. The target compound's meta-substituted benzyloxy group and methyl ester terminus confer a discrete LogP (3.38) and hydrogen-bonding capacity that differ measurably from its para-substituted positional isomer (LogP 3.97) , the non-benzyloxy parent phenylnicotinate (LogP 2.54) [2], and the carboxylic acid derivative (LogP 4.03) [3]. These differences are not cosmetic: they govern solubility in reaction media, chromatographic retention behavior, partitioning in biphasic systems, and the kinetic accessibility of the ester for hydrolysis or transesterification steps. Consequently, substituting any of these analogs without re-optimizing reaction parameters risks lower yields, altered impurity profiles, and compromised analytical method transfer.

Methyl 5-[3-(Benzyloxy)phenyl]nicotinate CAS 893740-30-2: Quantitative Differentiation from Closest Analogs Across Lipophilicity, Polarity, and Regioisomeric Identity


Lipophilicity (LogP) Differentiates Target from Parent Phenylnicotinate and Para-Substituted Isomer

Methyl 5-[3-(Benzyloxy)phenyl]nicotinate exhibits a calculated LogP of 3.38 . This value represents a 33% increase relative to the parent methyl 5-phenylnicotinate (LogP 2.54) [1], attributable to the added benzyloxy group, and a 15% decrease relative to the para-substituted positional isomer methyl 5-[4-(benzyloxy)phenyl]nicotinate (LogP 3.97) . The intermediate LogP of the meta-isomer is not a trivial midpoint; it reflects a distinct balance of hydrophobic and polar surface area that influences partitioning into organic solvents, aqueous buffers, and biological membranes.

Lipophilicity LogP Medicinal Chemistry ADME SAR

Molecular Weight and Rotatable Bond Count Distinguish Target from Non-Benzyloxy and Carboxylic Acid Derivatives

The target compound has a molecular weight of 319.35 g/mol and contains a methyl ester terminus . In comparison, the parent methyl 5-phenylnicotinate is significantly lighter (213.23 g/mol) due to the absence of the benzyloxy group [1], while the corresponding carboxylic acid 5-(3-(benzyloxy)phenyl)nicotinic acid is slightly lighter (305.33 g/mol) but possesses a free carboxyl group capable of hydrogen-bond donation and salt formation [2]. The ester functionality of the target compound provides a protected carboxyl group amenable to chemoselective manipulations under basic or nucleophilic conditions where the free acid would require additional protection/deprotection steps [3].

Molecular Weight Drug-likeness Synthetic Intermediates Physicochemical Properties

Regioisomeric Identity (Meta vs Para Benzyloxy Substitution) Directs Downstream Reactivity and Physical Form

The target compound bears the benzyloxy substituent at the meta (3-) position of the pendant phenyl ring, distinguishing it from the commercially available para-isomer, methyl 5-[4-(benzyloxy)phenyl]nicotinate (CAS 893740-27-7) . This regioisomeric difference is not merely nominal: the meta-substitution pattern alters the electronic distribution on the aryl ring, affecting the rate and regioselectivity of subsequent electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1]. Moreover, the two isomers possess distinct InChIKeys (QZTLIFICMFOUDY-UHFFFAOYSA-N vs BBWKUKXGNIVCGS-UHFFFAOYSA-N) , underscoring their separate chemical registry entries and the necessity of exact specification for procurement.

Regioisomerism Positional Isomers Cross-Coupling Synthetic Chemistry

Storage and Handling Specifications Document a Controlled Temperature Requirement Not Universal Among Analogs

Vendor technical datasheets specify a storage temperature of 2–8°C for Methyl 5-[3-(benzyloxy)phenyl]nicotinate . In contrast, the simpler analog methyl 5-phenylnicotinate (CAS 10177-13-6) is specified for storage at room temperature in sealed, dry conditions [1]. This differential storage requirement—refrigeration versus ambient—suggests that the benzyloxy-containing target compound may exhibit greater susceptibility to ester hydrolysis or oxidative degradation under ambient conditions, a factor that must be accounted for in inventory management, shipping logistics, and experimental planning to ensure compound integrity upon receipt and over the course of a research campaign.

Storage Stability Procurement Specifications Logistics Compound Integrity

Methyl 5-[3-(Benzyloxy)phenyl]nicotinate CAS 893740-30-2: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined LogP and Protected Carboxyl Functionality

For medicinal chemistry programs exploring 5-arylnicotinate scaffolds as kinase inhibitors, GPCR modulators, or epigenetic probes, the target compound offers a pre-validated intermediate LogP (3.38) that lies between the more hydrophilic parent phenylnicotinate (LogP 2.54) [1] and the more lipophilic para-isomer (LogP 3.97) . This lipophilicity window is often optimal for balancing cellular permeability with aqueous solubility in early ADME profiling. Furthermore, the methyl ester serves as a latent carboxylic acid, enabling late-stage diversification via saponification and subsequent amide coupling without requiring additional protecting group manipulations [2]. The meta-substitution pattern also provides a distinct vector for further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, offering a regioisomerically pure starting point for SAR exploration.

Multi-Step Organic Synthesis of Complex Biaryl and Heterocyclic Architectures

As a 5-arylnicotinate building block, Methyl 5-[3-(benzyloxy)phenyl]nicotinate is positioned for use in sequential transformations that leverage the orthogonal reactivity of its pyridine nitrogen, ester carbonyl, and benzyloxy-protected phenol. The benzyloxy group can be selectively cleaved under hydrogenolysis conditions to reveal a free phenol, which can then participate in O-alkylation or Mitsunobu reactions [2]. Alternatively, the methyl ester can be reduced to the corresponding alcohol, converted to the Weinreb amide, or hydrolyzed to the carboxylic acid for coupling. This versatility, combined with the compound's defined molecular weight (319.35 g/mol) and commercial availability at ≥95% purity , reduces the need for custom synthesis and accelerates route scouting efforts.

Analytical Method Development and Reference Standard Qualification

In quality control and analytical chemistry laboratories, the compound serves as a system suitability standard or impurity marker for HPLC and LC-MS methods targeting 5-arylnicotinate-containing APIs or intermediates. Its distinct retention time, governed by a LogP of 3.38 , and characteristic mass spectral fragmentation (parent ion m/z 319.35) provide a reliable benchmark for method transfer and inter-laboratory validation. The compound's regioisomeric purity, confirmed by InChIKey QZTLIFICMFOUDY-UHFFFAOYSA-N , ensures that it does not co-elute with the para-isomer (CAS 893740-27-7, InChIKey BBWKUKXGNIVCGS-UHFFFAOYSA-N) , a critical consideration when developing separation methods for isomeric impurities.

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